

Hsd17B13-IN-68: A Potent Inhibitor of 17β-Hydroxysteroid Dehydrogenase 13

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Compound of Interest		
Compound Name:	Hsd17B13-IN-68	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hsd17B13-IN-68, also identified as Compound 16, is a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver, which has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases. **Hsd17B13-IN-68** serves as a valuable chemical probe for elucidating the biological functions of HSD17B13 and for the development of novel therapeutics for liver and metabolic disorders.

Chemical Structure and Properties

Hsd17B13-IN-68 is a synthetic small molecule with the chemical name 1-{[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]methyl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. Its structure combines a thiazole moiety with a tetrahydropyrimidine-dione scaffold.



Property	Value
IUPAC Name	1-{[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]methyl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Molecular Formula	C15H13N3O3S
Molecular Weight	315.35 g/mol
Appearance	Solid
Solubility	Soluble in DMSO

Bioactivity

Hsd17B13-IN-68 is a highly potent inhibitor of HSD17B13, demonstrating significant activity in biochemical assays.

Parameter	Value	Species	Assay Conditions
IC50 (Estradiol as substrate)	< 0.1 μM	Human	Biochemical assay

Experimental Protocols Synthesis of Hsd17B13-IN-68 (Compound 16)

The synthesis of **Hsd17B13-IN-68** is a two-step process starting from commercially available materials.

Step 1: Synthesis of 1-[(4-bromo-1,3-thiazol-2-yl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

- Combine 3-methyluracil (50.0 mg, 0.40 mmol) and (4-bromo-1,3-thiazol-2-yl)methanol (90.0 mg, 0.46 mmol) in a suitable reaction vessel.
- The reaction conditions for the coupling of these two reagents were not specified in the provided information but would typically involve a suitable solvent and potentially a catalyst



or coupling agent to facilitate the formation of the ether linkage.

• Upon completion of the reaction, the intermediate product, 1-[(4-bromo-1,3-thiazol-2-yl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, is isolated and purified using standard techniques such as column chromatography.

Step 2: Suzuki Coupling to yield 1-{[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]methyl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (**Hsd17B13-IN-68**)

- The purified intermediate from Step 1 is subjected to a Suzuki coupling reaction with (3-hydroxyphenyl)boronic acid.
- The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., a mixture of dioxane and water).
- The reaction mixture is heated under an inert atmosphere until the starting materials are consumed.
- After cooling, the reaction mixture is worked up by extraction and the crude product is purified by chromatography to yield the final compound, Hsd17B13-IN-68.

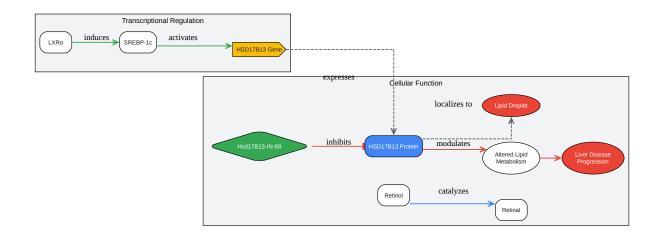
Analytical Characterization:

- LC-MS (Liquid Chromatography-Mass Spectrometry): The purity and identity of the final compound are confirmed. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ is 316.
- ¹H NMR (Proton Nuclear Magnetic Resonance): The structure of the final compound is confirmed by analyzing the chemical shifts and coupling constants of the protons.

Signaling Pathways and Mechanisms

HSD17B13 is a liver-enriched, lipid droplet-associated protein that plays a role in hepatic lipid metabolism.[1] Its expression is upregulated in patients with NAFLD.[1] The enzyme is involved in the metabolism of various substrates, including steroids and retinol.[2] Inhibition of HSD17B13 is a promising therapeutic strategy for liver diseases.

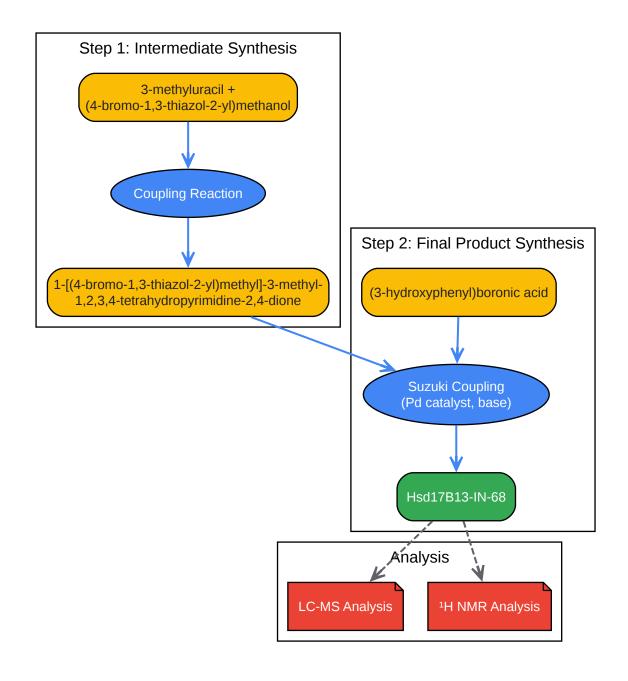




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HSD17B13 Signaling and Inhibition Pathway.





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Synthetic Workflow for Hsd17B13-IN-68.

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References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
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